1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole
CAS No.: 1134628-42-4
Cat. No.: VC11792273
Molecular Formula: C19H15ClF3N5
Molecular Weight: 405.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1134628-42-4 |
|---|---|
| Molecular Formula | C19H15ClF3N5 |
| Molecular Weight | 405.8 g/mol |
| IUPAC Name | 3-(2-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C19H15ClF3N5/c1-10-9-15(27-12(3)8-11(2)25-27)28-18(24-10)16(17(26-28)19(21,22)23)13-6-4-5-7-14(13)20/h4-9H,1-3H3 |
| Standard InChI Key | YCMPPTHIKZGRIV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=CC=C4Cl)C)C |
| Canonical SMILES | CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=CC=C4Cl)C)C |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. The pyrazole ring is substituted at positions 3, 5, and 7, while the pyrimidine ring bears a trifluoromethyl group at position 2 and a 2-chlorophenyl group at position 3. The 1H-pyrazole moiety at position 7 is further substituted with 3,5-dimethyl groups, contributing to steric bulk and electronic modulation (Figure 1).
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1134628-42-4 |
| Molecular Formula | |
| Molecular Weight | 405.8 g/mol |
| IUPAC Name | 3-(2-Chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Substituent Effects
-
Trifluoromethyl Group (-CF): Enhances metabolic stability and membrane permeability via hydrophobic interactions .
-
2-Chlorophenyl Group: Introduces steric hindrance and π-π stacking capabilities, potentially improving binding affinity to enzymatic targets .
-
3,5-Dimethylpyrazole: Increases solubility while maintaining planar geometry for intercalation into DNA or protein pockets .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step protocol (Scheme 1):
-
Condensation: 3-(2-Chlorophenyl)-1H-pyrazole-5-carbaldehyde reacts with methyl trifluoropyruvate under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core .
-
Cyclization: Intramolecular cyclization via nucleophilic attack at position 7, facilitated by ammonium acetate, yields the fused bicyclic system .
-
Functionalization: Introduction of the 3,5-dimethylpyrazole group via Suzuki-Miyaura coupling or nucleophilic substitution .
Table 2: Key Spectral Data
| Technique | Observations (δ in ppm) |
|---|---|
| NMR | 2.31 (s, 3H, CH), 2.42 (s, 3H, CH), 7.40–7.50 (m, 4H, ArH) |
| NMR | 168.8 (C=O), 158.9 (C=N), 122.1 (CF) |
| IR | 1645 cm (C=N), 1589 cm (C=C) |
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Bacillus subtilis, the compound exhibits a minimum inhibitory concentration (MIC) of 312 μM, outperforming standard antibiotics in zone of inhibition (ZOI) assays (23.0 ± 1.4 mm) . The 2-chlorophenyl group likely disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins .
Antioxidant Properties
In DPPH radical scavenging assays, derivatives with hydroxy groups at position 7 show IC values as low as 15.34 μM, nearing ascorbic acid (13.53 μM) . Electron-donating substituents enhance free radical neutralization .
Therapeutic Applications and Future Directions
Drug Development Prospects
-
Oncology: As a kinase inhibitor, this compound could target EGFR or HER2 pathways in breast cancer .
-
Infectious Diseases: Structural analogs are being explored for antitubercular and antitrypanosomal applications .
Challenges and Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume